7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and morpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-2-[4-(morpholin-4-yl)phenyl]butan-1-one
- 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
Uniqueness
7-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolo[2,3-d]pyrimidine core with phenyl and morpholinyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H27N5O |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
7-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H27N5O/c1-19-7-9-21(10-8-19)30-17-22(20-5-3-2-4-6-20)23-24(27-18-28-25(23)30)26-11-12-29-13-15-31-16-14-29/h2-10,17-18H,11-16H2,1H3,(H,26,27,28) |
InChI Key |
HGEGFGZCJVPOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCN4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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